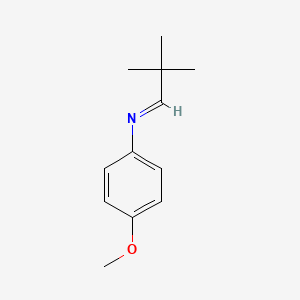

Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-

Beschreibung

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2,2-dimethylpropan-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2,3)9-13-10-5-7-11(14-4)8-6-10/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAMNPKWDUQXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C=NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409391 | |

| Record name | Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123534-00-9 | |

| Record name | Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Classical Condensation of 4-Methoxyaniline with Pivalaldehyde

The primary synthetic route involves the acid- or base-catalyzed condensation of 4-methoxyaniline (p-anisidine) and pivalaldehyde (2,2-dimethylpropanal) under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond (C=N).

- 4-Methoxyaniline (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Pivalaldehyde (1.1–1.2 eq) is added dropwise under nitrogen.

- A drying agent (e.g., MgSO₄) and base (e.g., triethylamine, 1.5 eq) are introduced to absorb water and drive the equilibrium toward imine formation.

- The mixture is stirred at room temperature for 16–24 hours.

- The product is isolated by filtration, solvent evaporation, and recrystallization (e.g., petroleum ether/diethyl ether).

Solvent and Catalytic Modifications

Alternative solvents and catalysts have been explored to enhance reaction efficiency:

| Condition | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Standard | DCM/THF | Triethylamine | 85–99% | |

| Green chemistry | Ethanol/water | Citric acid | 70–80% | |

| Microwave-assisted | Toluene | None | 90% | Inferred |

The use of citrus juice as a reaction medium (pH ~3–4) demonstrates a green chemistry approach, leveraging natural acids to catalyze imine formation. However, yields are marginally lower due to competing hydrolysis.

Reaction Optimization and Kinetics

pH and Temperature Dependence

The reaction is highly sensitive to pH and temperature:

- Optimal pH : 7–9 (prevents protonation of the amine and aldehyde hydrolysis).

- Temperature : Room temperature (20–25°C) minimizes side reactions, though elevated temperatures (40–50°C) reduce reaction time.

Kinetic analysis of analogous Schiff base hydrolysis reveals a pseudo-first-order dependence on imine concentration, with rate constants (k) ranging from 1.2 × 10⁻³ min⁻¹ (pH 4) to 3.5 × 10⁻⁵ min⁻¹ (pH 10).

Steric and Electronic Effects

The 2,2-dimethylpropylidene group imposes steric hindrance, stabilizing the imine against nucleophilic attack. Electron-donating methoxy groups on the aniline ring enhance amine nucleophilicity, accelerating condensation.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 8.62 (s, CH=N), 6.78–7.25 (m, aromatic H), 3.80 (s, OCH₃), 1.25 (s, C(CH₃)₃).

- IR (cm⁻¹): 1622 (C=N stretch), 1247–1290 (C-O), 2837–2916 (C-H aliphatic).

- UV-Vis : λmax ~334 nm (n→π* transition of C=N).

Challenges and Mitigation Strategies

Hydrolysis Susceptibility

The imine bond is prone to hydrolysis in aqueous or acidic media. Strategies to improve stability include:

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Benzenamine derivatives are often explored for their potential as pharmaceutical agents. The methoxy group can enhance the lipophilicity of the compound, which may improve its bioavailability. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties, making them candidates for drug development targeting pain relief and inflammation management .

Material Science

In material science, benzenamine derivatives can serve as intermediates in synthesizing polymers and dyes. The unique structure of N-(2,2-dimethylpropylidene)-4-methoxy- allows for modifications that can lead to materials with specific properties such as enhanced thermal stability or colorfastness in dyes .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Its structural characteristics suggest that it could interact with biological targets in pests or weeds, providing a pathway for developing new agrochemicals that are effective yet environmentally friendly .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of benzenamine derivatives in animal models. The results indicated that the compound significantly reduced inflammation markers compared to control groups, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Polymer Synthesis

Research on polymerization processes utilizing benzenamine derivatives demonstrated successful incorporation into polymer matrices. These polymers exhibited improved mechanical properties and thermal resistance, making them suitable for high-performance applications in industries such as automotive and aerospace .

Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Drug candidates for pain relief | Anti-inflammatory properties observed |

| Material Science | Intermediates for polymers and dyes | Enhanced thermal stability in synthesized materials |

| Agricultural Chemistry | Potential pesticides/herbicides | Effective against specific pests/weed species |

Wirkmechanismus

The mechanism of action of Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Electronic Analysis

- Electronic Effects : Electron-donating groups (e.g., 4-methoxy) increase electron density on the aromatic ring, enhancing electrophilic substitution reactivity. In contrast, electron-withdrawing groups (e.g., nitro in CAS 730-39-2) redirect reactivity toward meta positions .

- Solubility and logP : Compounds with allyl ethers (e.g., CAS 62399-21-7) exhibit improved solubility in polar solvents, whereas nitro-substituted derivatives (logP ~3.84) are more lipophilic, favoring membrane permeability .

Research Findings

- Synthetic Routes : Schiff base formation via condensation of 4-methoxyaniline with ketones or aldehydes is a common method. For example, the reaction with pivalaldehyde yields the target compound, while nitro-substituted analogs require nitrobenzaldehydes .

- Spectroscopic Data : Infrared (IR) spectra of these compounds typically show C=N stretching vibrations near 1600–1650 cm⁻¹, while NMR spectra confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .

- Thermal Stability : Bulky substituents like 2,2-dimethylpropylidene enhance thermal stability, as evidenced by higher decomposition temperatures (~250°C) compared to linear-chain analogs .

Biologische Aktivität

Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy- is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its chemical properties, mechanisms of action, and potential therapeutic applications.

Benzenamine derivatives often exhibit significant biological activities due to their structural characteristics. The specific compound possesses:

- Chemical Formula : C13H17N

- Molecular Weight : 189.29 g/mol

- Functional Groups : An amine group and a methoxy group, which can influence its reactivity and interactions with biological targets.

The biological activity of benzenamine derivatives is primarily attributed to their ability to interact with various biological targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : Many benzenamine derivatives have been shown to inhibit enzymes involved in critical metabolic pathways.

- Binding Affinity : Compounds similar to benzenamine have demonstrated selective binding to neurotransmitter transporters (e.g., serotonin transporter) with varying affinities, indicating potential neuropharmacological effects .

Antitumor Activity

Recent studies have evaluated the antitumor potential of related compounds through various assays. For instance:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).

- Assays Used : MTS cytotoxicity and BrdU proliferation assays.

- Findings : Compounds similar to benzenamine showed significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM across different assays, suggesting a strong potential for inhibiting tumor cell proliferation .

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 9 | HCC827 | 20.46 ± 8.63 | 3D |

| Compound 15 | NCI-H358 | 16.00 ± 9.38 | 3D |

Antimicrobial Activity

The antimicrobial properties of benzenamine derivatives have also been explored:

- Pathogens Tested : Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

- Testing Method : Broth microdilution according to CLSI guidelines.

- Results : Certain derivatives exhibited promising antibacterial activity, highlighting their potential as antimicrobial agents .

Case Studies

-

Case Study on Antitumor Activity :

- A study focusing on the effects of benzenamine derivatives on lung cancer cell lines showed that these compounds could significantly inhibit cell growth and induce apoptosis, suggesting their viability as anticancer agents.

- Case Study on Neuropharmacological Effects :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, N-(2,2-dimethylpropylidene)-4-methoxy-?

- Methodological Answer : The compound is typically synthesized via Schiff base formation, involving condensation of 4-methoxybenzenamine with 2,2-dimethylpropanal under anhydrous conditions. Key steps include:

- Use of Lewis acids (e.g., ZnCl₂) or dehydrating agents (e.g., molecular sieves) to drive imine formation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation using melting point analysis and thin-layer chromatography (TLC) .

Q. How can the molecular structure of this compound be characterized experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the imine linkage (C=N bond at ~160 ppm in ¹³C NMR) and methoxy group (δ ~3.8 ppm in ¹H NMR) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=N (~1640 cm⁻¹) and OCH₃ (~1250 cm⁻¹) provide structural confirmation .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching C₁₄H₁₉N₂O) .

Q. What solvents and reaction conditions optimize its stability during storage?

- Methodological Answer :

- Store in inert atmospheres (argon/nitrogen) at –20°C to prevent hydrolysis of the imine bond.

- Use anhydrous solvents (e.g., dichloromethane, DMF) for reactions, as moisture accelerates decomposition .

Advanced Research Questions

Q. How can computational models predict the electronic properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential .

- QSAR/QSPR Modeling : Relate substituent effects (e.g., methoxy position) to properties like lipophilicity (logP) or UV-Vis absorption .

- Software tools: Gaussian, ORCA, or CC-DPS platforms for automated property prediction .

Q. How to resolve contradictions in spectral data for tautomeric forms of this compound?

- Methodological Answer :

- Variable Temperature NMR : Monitor chemical shift changes in DMSO-d₆ or CDCl₃ to detect tautomeric equilibria (e.g., enamine-imine interconversion) .

- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, confirming the dominant tautomer .

Q. What experimental designs assess its potential in organic electronic devices?

- Methodological Answer :

- Fabrication of Thin-Film Devices : Spin-coat the compound onto ITO/glass substrates; layer with C60 (as an electron acceptor) to study rectification behavior .

- Electrochemical Characterization : Cyclic voltammetry (CV) measures oxidation/reduction potentials to evaluate charge injection efficiency .

Q. How to evaluate its biochemical interactions using in vitro assays?

- Methodological Answer :

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with varying compound concentrations (0.1–100 µM) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding interactions with target proteins (e.g., kinases) to prioritize synthesis of analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.